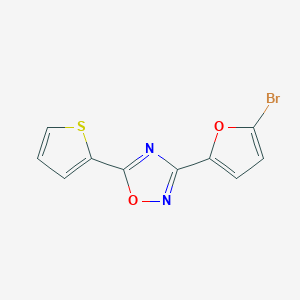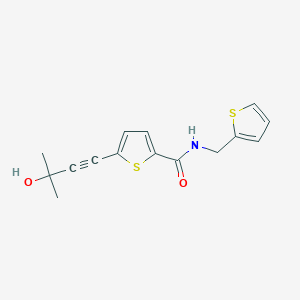
3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a thiophene ring, and an oxadiazole ring
Preparation Methods
The synthesis of 3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the thiophene ring: The thiophene ring can be synthesized through the reaction of thiophene with appropriate reagents such as sulfur and an oxidizing agent.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of a suitable precursor, such as a hydrazide or an amidoxime, with a carboxylic acid derivative.
Chemical Reactions Analysis
3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction reactions: The oxadiazole ring can be reduced to form corresponding amines or hydrazines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications, including:
Medicinal chemistry: This compound can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or anti-inflammatory properties.
Materials science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic synthesis:
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact molecular pathways involved can vary depending on the specific target and the nature of the interaction.
Comparison with Similar Compounds
3-(5-Bromofuran-2-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole can be compared with other similar heterocyclic compounds, such as:
3-(5-Bromofuran-2-yl)-5-(pyridin-2-yl)-1,2,4-oxadiazole: This compound contains a pyridine ring instead of a thiophene ring, which may result in different chemical and biological properties.
3-(5-Bromofuran-2-yl)-5-(phenyl)-1,2,4-oxadiazole: This compound contains a phenyl ring instead of a thiophene ring, which may also result in different properties.
3-(5-Bromofuran-2-yl)-5-(pyrimidin-2-yl)-1,2,4-oxadiazole:
Properties
Molecular Formula |
C10H5BrN2O2S |
|---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-5-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H5BrN2O2S/c11-8-4-3-6(14-8)9-12-10(15-13-9)7-2-1-5-16-7/h1-5H |
InChI Key |
GLBYXJZKOAWOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NO2)C3=CC=C(O3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Oxo-2H-chromene-3-carbonyl)amino]phenylacetic acid](/img/structure/B15004796.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B15004799.png)
![Ethyl 2-({[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B15004813.png)
![5-(Pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B15004826.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-fluoro-3-methylphenyl)acetamide](/img/structure/B15004837.png)
![2'-amino-5,7',7'-trimethyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B15004843.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B15004851.png)
![Tetrahydropyrrolo[3,4-d]isoxazole-4,6-dione, 3-(4-hydroxyphenyl)-2,5-diphenyl-](/img/structure/B15004852.png)
![N-methyl-5,7-diphenyl-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15004853.png)

![3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B15004858.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(phenylcarbonyl)amino]propanoic acid](/img/structure/B15004864.png)
![3-(4-Chlorophenyl)-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid](/img/structure/B15004871.png)
